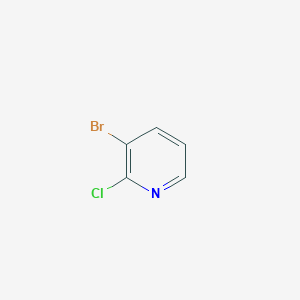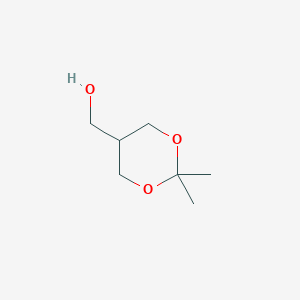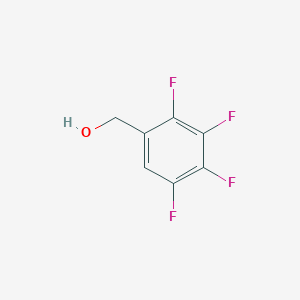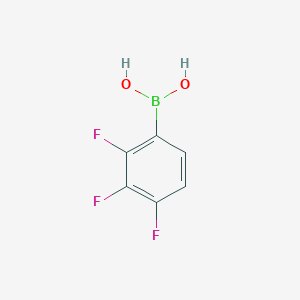
2-Desacetoxy Prasugrel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Desacetoxy Prasugrel, also known as Prasugrel Impurities, is a synthetic intermediate in the synthesis of Prasugrel . Prasugrel is an antiplatelet agent . The molecular weight of 2-Desacetoxy Prasugrel is 315.41 g/mol and the molecular formula is C₁₈H₁₈FNOS .
Synthesis Analysis
2-Desacetoxy Prasugrel is a useful synthetic intermediate in the synthesis of Prasugrel . Prasugrel Hydrochloride nanosuspensions were prepared using the evaporative precipitation method .Molecular Structure Analysis
The molecular formula of 2-Desacetoxy Prasugrel is C₁₈H₁₈FNOS . The IUPAC name is 1-cyclopropyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenyl)ethanone .Chemical Reactions Analysis
2-Desacetoxy Prasugrel is a synthetic intermediate in the synthesis of Prasugrel .Physical And Chemical Properties Analysis
2-Desacetoxy Prasugrel has a molecular weight of 315.41 g/mol and a molecular formula of C₁₈H₁₈FNOS .Applications De Recherche Scientifique
Efficacy in Platelet Reactivity Reduction : Prasugrel has been shown to be more effective than clopidogrel in reducing platelet reactivity in patients with high on-treatment platelet reactivity (HTPR) after elective percutaneous coronary intervention (PCI) with drug-eluting stents (Trenk et al., 2012).
Impact on Platelet Activation Markers : Compared to clopidogrel, prasugrel has demonstrated greater reduction of platelet activation markers and platelet-monocyte aggregates in stable coronary artery disease (Braun et al., 2008).
Genetics-Guided Dual Antiplatelet Therapy : Utilizing CYP2C19 polymorphisms to guide dual antiplatelet therapy with prasugrel after implantation of second-generation drug-eluting stents for acute coronary syndrome management shows promise in improving clinical outcomes (Ozawa et al., 2018).
Neuroprotective Potential : Prasugrel's potential neuroprotective mechanisms in cerebral ischemia/reperfusion injury have been explored, with evidence suggesting its modulation of various cellular components and signaling pathways (Gomaa et al., 2021).
Comparison with Clopidogrel : Research has shown that prasugrel's greater in vivo antiplatelet effects compared to clopidogrel reflect more efficient generation of its active metabolite, which has similar antiplatelet activity to clopidogrel’s active metabolite (Sugidachi et al., 2007).
Role in Acute Coronary Syndromes : Prasugrel has been studied for its efficacy in the management of acute coronary syndromes, particularly in patients undergoing percutaneous coronary intervention, demonstrating substantial reductions in ischemic events (Baker & White, 2009).
Metabolism and Elimination : The metabolism, elimination, and pharmacokinetics of prasugrel and its active metabolite have been thoroughly evaluated, providing insights into its rapid absorption and extensive metabolism in humans (Farid et al., 2007).
Mécanisme D'action
Target of Action
2-Desacetoxy Prasugrel is a synthetic intermediate in the synthesis of Prasugrel , an antiplatelet agent. The primary target of Prasugrel is the P2Y12 receptor on platelets . This receptor plays a crucial role in platelet activation and aggregation, which are key processes in thrombus formation .
Mode of Action
Prasugrel, and by extension 2-Desacetoxy Prasugrel, acts by inhibiting the P2Y12 receptor . It is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . This active metabolite irreversibly binds to the P2Y12 type ADP receptors on platelets, preventing the activation of the GPIIb/IIIa receptor complex . As a result, ADP-mediated platelet activation and aggregation are inhibited .
Biochemical Pathways
The bioactivation of Prasugrel, the parent drug of 2-Desacetoxy Prasugrel, involves a two-step enzymatic conversion into a biologically active thiol metabolite . The first step is an esterase-catalyzed hydrolysis of its acetate function leading to a thiolactone metabolite . The second step involves a cytochrome P450 (P450)-dependent oxidative opening of the thiolactone ring . This process results in the formation of a reactive sulfenic acid metabolite that is eventually reduced to the corresponding active thiol .
Pharmacokinetics
The pharmacokinetics of Prasugrel have been studied extensively. After administration, Prasugrel is rapidly absorbed and converted into its active metabolite . The median time to reach maximum concentration (Tmax) is approximately 0.5 hours . The active metabolite of Prasugrel shows dose-proportional pharmacokinetics across a dose range of 5 mg to 60 mg .
Result of Action
The inhibition of the P2Y12 receptor by Prasugrel’s active metabolite prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation . This results in a reduced risk of thrombotic cardiovascular events in patients with conditions such as unstable angina or non-ST-elevation myocardial infarction (NSTEMI), and in patients with ST-elevation myocardial infarction (STEMI) when managed with either primary or delayed percutaneous coronary intervention (PCI) .
Action Environment
The action of 2-Desacetoxy Prasugrel, like Prasugrel, can be influenced by various environmental factors. For instance, genetic polymorphisms in enzymes involved in drug metabolism can affect the drug’s efficacy and safety profile . Additionally, drug-drug interactions can also impact the pharmacokinetics and pharmacodynamics of Prasugrel . Therefore, individual patient characteristics and concomitant medications should be considered when administering this medication.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-cyclopropyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(2-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNOS/c19-15-4-2-1-3-14(15)17(18(21)12-5-6-12)20-9-7-16-13(11-20)8-10-22-16/h1-4,8,10,12,17H,5-7,9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMHWIMJPRFWTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C(C2=CC=CC=C2F)N3CCC4=C(C3)C=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Desacetoxy Prasugrel | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Tert-butyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate](/img/structure/B150959.png)
![N,N'-bis[2-(10-methoxy-7,7a-dihydropyrido[4,3-c]carbazol-7-ium-2-yl)ethyl]hexane-1,6-diamine](/img/structure/B150963.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)boronic acid](/img/structure/B150964.png)